9-Bromonoscapine is a brominated derivative of noscapine, a natural alkaloid derived from the opium poppy. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it exhibits anticancer properties. The introduction of a bromine atom at the 9-position of the noscapine structure alters its biological activity, making it a subject of interest in medicinal chemistry.
Noscapine is primarily sourced from the opium poppy (Papaver somniferum). The synthesis of 9-bromonoscapine typically involves the bromination of noscapine using various chemical methods, including both traditional and modern synthetic techniques. Researchers have explored multiple synthetic pathways to enhance yield and purity while minimizing by-products .
9-Bromonoscapine falls under the category of alkaloids, specifically isoquinoline alkaloids. It is classified based on its structural modifications from noscapine, which itself is categorized as a phthalideisoquinoline derivative. The compound is also studied for its interactions with biological targets, notably tubulin, which plays a crucial role in cell division and proliferation .
The synthesis of 9-bromonoscapine has been optimized through various methods:
The molecular structure of 9-bromonoscapine features a bromine atom substituted at the 9-position on the noscapine backbone. The compound's molecular formula is , indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms.
9-Bromonoscapine is involved in several chemical reactions that enhance its utility in synthetic organic chemistry:
The mechanism of action for 9-bromonoscapine primarily involves its interaction with microtubules:
9-Bromonoscapine has several scientific uses:
The anticancer potential of noscapine, a naturally occurring phthalideisoquinoline alkaloid from Papaver somniferum, was first documented by Ye and colleagues in 1998. Originally approved by the United States Food and Drug Administration as a non-addictive cough suppressant, noscapine’s serendipitous identification as a microtubule-modulating agent marked a paradigm shift in its pharmacological utility. This alkaloid exhibited a unique mechanism: binding stoichiometrically to tubulin (with a dissociation constant (KD) of ~144 ± 1.0 µM) without significantly altering microtubule polymer mass, instead suppressing microtubule dynamics and inducing mitotic arrest in cancer cells [1] [6].
Noscapinoids—synthetic derivatives of noscapine—emerged as a strategic response to overcome the moderate cytotoxicity of the parent compound (half-maximal inhibitory concentration (IC50) values of 25–100 μM across cancer cell lines). Early structure-activity relationship studies pinpointed position 9 (C9) on the isoquinoline ring as a critical site for chemical modification. Initial halogenation efforts yielded 9-bromonoscapine (synthesized via electrophilic aromatic substitution using bromine water and hydrobromic acid), which demonstrated markedly enhanced antiproliferative activity. This compound, later designated EM011, reduced proliferation in human cancer cells at IC50 values 5–40-fold lower than noscapine while sparing normal human lymphocytes [2] [6] [8]. Its efficacy in preclinical models of drug-resistant lymphomas and solid tumors validated noscapinoids as a promising chemotherapeutic class [6].
Table 1: Evolution of Key Noscapinoids from Lead Optimization
Compound | Structural Modification | Reported IC50 (μM) | Tubulin KD (μM) | Discovery Highlights |
---|---|---|---|---|
Noscapine | Parent compound | 21.1–100 (NCI-60 panel) | 144 ± 1.0 | Microtubule dynamics modulator (Ye et al. 1998) |
9-Bromonoscapine | Bromine at C9 | 1.5–10.2 | 54 ± 9.1 | 5–40x cytotoxicity increase; no lymphocyte toxicity (Zhou et al. 2003) |
Red-Br-Noscapine | Reduced bromo-derivative | 4.6–8.2 | Not reported | Improved solubility; S-phase arrest inducer (Nature Sci. Rep. 2019) |
N-(3-bromobenzyl) noscapine | N-alkylation with bromobenzyl | 6.7–26.9 | 38 ± 4.0 | 3rd generation; 4x higher tubulin affinity vs. noscapine (PLoS One 2013) |
Halogenation at position 9 of the noscapine scaffold confers distinct advantages rooted in steric, electronic, and conformational effects:
Steric and Electronic Modulation: Bromine’s van der Waals radius (1.85 Å) introduces optimal steric bulk at C9, strategically repositioning the isoquinoline ring relative to the phthalide moiety. This subtle reorientation enhances complementarity with a hydrophobic pocket adjacent to the α/β-tubulin dimer interface at the colchicine-binding site. Molecular docking simulations reveal that 9-bromonoscapine achieves a superior docking score (–7.252 kcal/mol) compared to noscapine (–5.505 kcal/mol), attributable to enhanced hydrophobic interactions with residues β-tubulin-Val-181 and β-tubulin-Leu-248 [7] [8]. Additionally, bromine’s electron-withdrawing character polarizes the aromatic system, strengthening π-stacking with β-tubulin-Phe-164 [3] [7].
Enhanced Tubulin Binding and Polymerization Inhibition: Surface plasmon resonance and isothermal titration calorimetry quantify 9-bromonoscapine’s tubulin-binding affinity (KD = 54 ± 9.1 µM), representing a ~2.7-fold improvement over noscapine (KD = 144 ± 1.0 µM) [1] [7]. Consequently, it more potently suppresses microtubule dynamics—increasing the percentage of time microtubules spend in an attenuated "pause" state by 70% relative to noscapine—leading to profound G2/M phase arrest (75–85% of treated cells vs. 55–60% for noscapine) [2] [6].
Solubility and Bioavailability Implications: Though inherently lipophilic, bromination at C9 provides a synthetic handle for further derivatization into water-soluble prodrugs. For instance, sulfonato-alkyl or quaternary ammonium groups appended to the C9-brominated scaffold yield analogues (e.g., compounds 6b and 8b) with up to 2-fold higher aqueous solubility and improved bioavailability compared to non-halogenated counterparts. This strategic modification addresses a critical limitation of noscapine (Biopharmaceutical Classification System class IV) without compromising microtubule targeting [3] [8].
Table 2: Impact of C9 Halogenation on Molecular and Cellular Parameters
Parameter | Noscapine | 9-Bromonoscapine | Improvement Factor | Structural Basis |
---|---|---|---|---|
Tubulin KD (µM) | 144 ± 1.0 | 54 ± 9.1 | ~2.7x | Optimal hydrophobic filling in tubulin pocket |
Docking Score (kcal/mol) | –5.505 | –7.252 | More negative = tighter binding | Enhanced π-stacking & van der Waals contacts |
Antiproliferative IC50 (HeLa cells, μM) | 42.0 | 10.2 | ~4.1x | Increased mitotic arrest efficacy |
Aqueous Solubility (mg/mL) | 0.1 | 0.15 (parent); Derivatives: >1.0 | Up to 10x (derivatives) | Halogen enables charged prodrug synthesis |
The strategic exploitation of C9 halogenation exemplifies rational drug design: bromine acts as a versatile structural anchor that simultaneously optimizes target engagement, cellular potency, and pharmaceutical developability. This positions 9-bromonoscapine as both a valuable pharmacological tool and a lead compound for next-generation antimitotic agents [3] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7